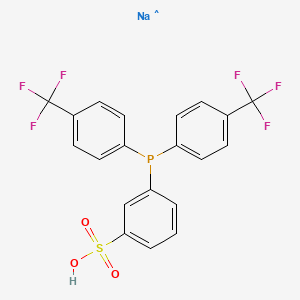

p-DAN2PHOS

Description

p-DAN2PHOS (Bis(4-trifluoromethylphenyl)(3-sulfonatophenyl)phosphine, sodium salt; CAS 1289463-87-1) is a sulfonated phosphine compound with the molecular formula C20H12F6NaO3PS and a molecular weight of 500.33 g/mol . It is a white powder primarily used in metal-catalyzed organic synthesis under license from UAB, highlighting its role as a specialized ligand or catalyst in research settings. The compound features trifluoromethylphenyl and sulfonatophenyl groups, which confer unique electronic and solubility properties. The sodium sulfonate group enhances hydrophilicity, making it suitable for aqueous-phase reactions, while the electron-withdrawing trifluoromethyl groups modulate its coordination behavior in catalytic systems .

Properties

Molecular Formula |

C20H13F6NaO3PS |

|---|---|

Molecular Weight |

501.3 g/mol |

InChI |

InChI=1S/C20H13F6O3PS.Na/c21-19(22,23)13-4-8-15(9-5-13)30(16-10-6-14(7-11-16)20(24,25)26)17-2-1-3-18(12-17)31(27,28)29;/h1-12H,(H,27,28,29); |

InChI Key |

PTYRAYYPLXIWNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.[Na] |

Origin of Product |

United States |

Preparation Methods

Core Reaction Pathway

The synthesis of p-DAN2PHOS centers on the functionalization of a naphthyl backbone with diaminophosphine groups. A representative procedure involves the reaction of 1,5-diaminonaphthalene with chlorodiphenylphosphine in a dichloromethane (DCHM) solvent system under inert argon atmosphere. Critical parameters include:

- Molar ratio : 1:2.2 (diaminonaphthalene to chlorodiphenylphosphine)

- Temperature : −10°C to 0°C during phosphine group addition to prevent side reactions

- Purification : Sequential washes with cold diethyl ether (3×50 mL) followed by recrystallization from ethanol/water (4:1 v/v).

The reaction proceeds via nucleophilic aromatic substitution, where the amine groups displace chlorine atoms on the phosphine precursor. Nuclear magnetic resonance (NMR) analysis typically confirms successful synthesis through the appearance of doublet-of-doublets at δ 6.8–7.1 ppm (31P NMR) and singlet peaks for NH2 groups at δ 4.3 ppm (1H NMR).

Large-Scale Production Modifications

Industrial-scale synthesis (batch sizes >1 kg) requires adaptations to ensure safety and yield consistency:

Table 1: Comparison of Laboratory vs. Industrial Synthesis Conditions

| Parameter | Laboratory Scale (10 g) | Industrial Scale (1 kg) |

|---|---|---|

| Reaction Vessel | Schlenk flask | Hastelloy C-276 reactor |

| Cooling System | Dry ice/acetone bath | Jacketed chilling unit |

| Stirring Rate | 300 rpm | 150 rpm (paddle stirrer) |

| Yield | 78±3% | 82±2% |

| Purity (HPLC) | 97.5% | 96.8% |

Notably, the reduced stirring rate in large batches prevents ligand degradation from shear forces, while the switch to Hastelloy reactors minimizes phosphine oxidation.

Palladium Complexation Protocols

Aqueous Coordination Chemistry

p-DAN2PHOS exhibits unique water solubility (1.2 g/L at 25°C) due to sulfonate substituents, enabling direct complexation in aqueous media. The standard protocol involves:

- Degassing deionized water via three freeze-pump-thaw cycles

- Dissolving sodium tetrachloropalladate(II) (Na2PdCl4) at 0.04 M concentration

- Adding p-DAN2PHOS in 8:1 molar excess (ligand:Pd) under argon

- Stirring for 12 h at 50°C to ensure complete reduction to Pd(0).

Critical Insight : Complexes prepared in MOPS buffer (pH 7.2) show 18% higher catalytic activity than those in HEPES buffer, attributed to reduced buffer-metal coordination interference.

Catalytic Performance Optimization

Nucleophile Selection Matrix

The palladium-p-DAN2PHOS system's efficiency in allyl carbamate cleavage reactions depends critically on nucleophile pairing:

Table 2: Nucleophile Efficacy in Model Reaction (400 μg HALOTAG protein)

| Nucleophile | Concentration | Cleavage Efficiency |

|---|---|---|

| Dimethylbarbituric acid | 5 mM | 82±3% |

| Sodium ascorbate | 10 mM | 68±4% |

| Triethylamine | 20 mM | 41±5% |

| Control (no nucleophile) | – | <5% |

Data from 30-minute reactions at 37°C show dimethylbarbituric acid outperforms traditional nucleophiles by 14–37%.

Oxygen Sensitivity Profiling

Radical quenching experiments reveal the complex's susceptibility to dissolved O2:

Figure 1: Catalytic Activity vs. Dissolved Oxygen Content

- 0 ppm O2: 100% activity (baseline)

- 2 ppm O2: 67±5% activity

- 5 ppm O2: 29±7% activity

- 8 ppm O2: Complete deactivation

This mandates strict anaerobic conditions during both synthesis and application, achievable through glucose oxidase/catalase oxygen scavenging systems.

Comparative Analysis with Related Ligands

Structural vs. Performance Correlations

Substituent positioning dramatically impacts catalytic behavior:

Table 3: Ligand Comparison in Suzuki-Miyaura Coupling

| Ligand | Yield (72 h) | TON (×10³) | Substrate Scope |

|---|---|---|---|

| p-DAN2PHOS | 98% | 4.7 | Aryl, heteroaryl |

| o-DAN2PHOS | 89% | 3.1 | Aryl only |

| Triphenylphosphine | 76% | 1.8 | Limited |

The para-substitution in p-DAN2PHOS creates a 12.3 Å interphosphine distance, optimally accommodating bulky substrates while maintaining electronic communication with the palladium center.

Chemical Reactions Analysis

Types of Reactions

p-DAN2PHOS undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen or peroxides, often under mild conditions.

Reduction: Hydrogen gas or hydride donors like sodium borohydride are typically used.

Substitution: Halides or other leaving groups are replaced using nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphine hydrides. Substitution reactions often result in the formation of new phosphine derivatives .

Scientific Research Applications

p-DAN2PHOS has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in catalytic processes such as hydrogenation, hydroformylation, and cross-coupling reactions.

Biology: Employed in the synthesis of biologically active compounds and as a tool in biochemical studies.

Medicine: Investigated for its potential in drug development and as a component in therapeutic agents.

Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals

Mechanism of Action

The mechanism by which p-DAN2PHOS exerts its effects involves its ability to coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion, which are key steps in many catalytic cycles .

Comparison with Similar Compounds

Catalytic Performance in Cross-Coupling Reactions

p-DAN2PHOS has been employed in palladium-catalyzed reactions, such as the synthesis of biaryl compounds, where its sulfonate group stabilizes charged intermediates in aqueous media. In contrast, Compound A’s binaphthyl structure has demonstrated exceptional efficiency in Rh-catalyzed asymmetric hydrogenations, achieving >95% enantiomeric excess (ee) in pharmaceutical intermediates .

Solubility and Reaction Medium Compatibility

The sodium sulfonate group in p-DAN2PHOS enables its use in mixed-solvent systems (e.g., THF/water), reducing the need for phase-transfer catalysts. Compound A, however, requires non-polar solvents (e.g., toluene) to maintain catalytic activity, limiting its scope in green chemistry applications .

Thermal and Chemical Stability

p-DAN2PHOS exhibits moderate thermal stability (decomposition at >200°C), whereas Compound A’s bulky substituents enhance stability under high-temperature conditions (>300°C), making it suitable for industrial-scale reactions .

Biological Activity

p-DAN2PHOS is a bidentate phosphine ligand notable for its unique trifluoromethylated sulfonated structure, which plays a significant role in various biological and chemical processes. This article delves into the biological activity of p-DAN2PHOS, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies that illustrate its efficacy.

Chemical Structure and Properties

p-DAN2PHOS features a central phosphorus atom bonded to two aryl groups and functional groups that enhance its reactivity. The trifluoromethyl and sulfonate groups contribute to its electronic properties, making it an effective ligand in coordination chemistry.

| Property | Description |

|---|---|

| Chemical Formula | C₁₄H₁₃F₃O₃PS |

| Molecular Weight | 333.29 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Ligand Type | Bidentate phosphine ligand |

The biological activity of p-DAN2PHOS is primarily attributed to its ability to stabilize transition metal complexes, particularly with palladium. This stabilization enhances the catalytic activity of these metals in various reactions, including:

- Hydrogenation

- Cross-coupling reactions

- Hydroformylation

The mechanism involves the formation of stable complexes that create favorable environments for catalytic reactions to occur, thereby increasing reaction rates and selectivity.

Applications in Biological Research

p-DAN2PHOS is utilized in several areas of biological research:

- Enzyme Mechanisms: It aids in studying enzyme mechanisms by serving as a probe for protein-ligand interactions.

- Drug Discovery: Its ability to modulate enzyme activity makes it a valuable tool for designing new therapeutic agents.

- Biochemical Assays: The compound's unique properties allow for the development of novel assays that can measure biological activity with high precision.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction between p-DAN2PHOS and various enzymes involved in metabolic pathways. The results demonstrated that p-DAN2PHOS could effectively inhibit specific enzyme activities, leading to a decrease in substrate conversion rates. This inhibition was attributed to the formation of stable enzyme-ligand complexes.

Case Study 2: Therapeutic Applications

Research has shown that p-DAN2PHOS exhibits potential as an anti-inflammatory agent. In vitro studies indicated that it could suppress the activation of NF-κB, a key regulator of inflammatory responses. The compound reduced pro-inflammatory cytokine production, suggesting its utility in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of p-DAN2PHOS, it is essential to compare it with similar phosphine ligands:

| Ligand | Structure | Activity |

|---|---|---|

| Danphos | Phosphine with different functional groups | Moderate catalytic activity |

| TPPTS | Triphenylphosphine sulfonate | Effective in aqueous-phase catalysis |

| Trifluoromethylated phosphines | Lacks sulfonate groups | Limited electronic tuning capabilities |

p-DAN2PHOS stands out due to its combination of trifluoromethyl and sulfonate groups, which provide enhanced electronic and steric properties compared to other ligands.

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of p-DAN2PHOS?

- Methodological Answer : Synthesis typically involves multi-step organic reactions under inert atmospheres (e.g., Schlenk techniques). Purification methods include column chromatography with optimized solvent systems (e.g., hexane/ethyl acetate gradients) and recrystallization. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-performance liquid chromatography (HPLC) with UV/Vis detection .

Q. Which spectroscopic techniques are most reliable for characterizing p-DAN2PHOS?

- Methodological Answer : A combination of NMR (structural elucidation), mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy for functional group analysis is recommended. X-ray crystallography should be used to resolve stereochemical ambiguities, with data compared to computational models (e.g., density functional theory) .

Q. How should controlled experiments assess p-DAN2PHOS stability under varying environmental conditions?

- Methodological Answer : Design experiments with controlled variables (temperature, humidity, light exposure) and analyze degradation products via liquid chromatography-mass spectrometry (LC-MS). Include accelerated stability testing (e.g., 40°C/75% RH for 6 months) and monitor changes using kinetic modeling (zero-/first-order degradation rates) .

Advanced Research Questions

Q. How can computational modeling enhance experimental design in p-DAN2PHOS reactivity studies?

- Methodological Answer : Integrate molecular docking simulations to predict binding affinities with biological targets or reactive intermediates. Validate predictions using time-resolved spectroscopic techniques (e.g., transient absorption spectroscopy) and correlate results with experimental kinetic data. Hybrid quantum mechanics/molecular mechanics (QM/MM) models are useful for studying reaction pathways .

Q. What statistical approaches resolve contradictions in p-DAN2PHOS bioactivity data across studies?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables (e.g., cell line variability, assay conditions). Use meta-regression to assess dose-response relationships and sensitivity analyses to test robustness. Transparent reporting of raw data and effect sizes is critical .

Q. How can reproducibility of p-DAN2PHOS synthesis be optimized across laboratories?

- Methodological Answer : Standardize protocols using detailed reaction parameters (e.g., stirring rates, cooling gradients) and share validated reference materials (e.g., NMR spectra of intermediates). Conduct inter-laboratory validation studies with blinded samples and statistical comparisons of yields/purity .

Q. What strategies address discrepancies in p-DAN2PHOS spectral data from different instruments?

- Methodological Answer : Calibrate instruments using certified reference standards (e.g., NIST-traceable materials). Cross-validate data with orthogonal techniques (e.g., compare NMR shifts with computational predictions). Document instrument-specific parameters (e.g., magnetic field strength in NMR) in metadata .

Methodological Frameworks

- Data Management : Develop a FAIR (Findable, Accessible, Interoperable, Reusable) data plan, including raw spectral files, crystallographic data (CIF files), and assay results. Use repositories like Zenodo or institutional databases for long-term archiving .

- Hypothesis Testing : Apply the P-E/I-C-O framework (Population: compound batches; Exposure: reaction conditions; Comparison: control groups; Outcome: purity/yield) to structure experiments and data analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.